N'-(Propan-2-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
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Overview
Description
N’-(Propan-2-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a synthetic organic compound characterized by its unique structure, which includes a hydrazide group, a tribromophenyl group, and an isopropylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(Propan-2-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the reaction of 2,4,6-tribromoaniline with isopropylidene hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for temperature and pressure control can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: N’-(Propan-2-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where the tribromophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(Propan-2-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-(Propan-2-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N’-(Propan-2-ylidene)-2-[(2,4-dichlorophenyl)amino]acetohydrazide
- N’-(Propan-2-ylidene)-2-[(2,4-difluorophenyl)amino]acetohydrazide
Comparison: N’-(Propan-2-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of three bromine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. In contrast, similar compounds with chlorine or fluorine substitutions may exhibit different chemical and biological properties due to the varying electronegativity and size of the substituents.
Properties
Molecular Formula |
C11H12Br3N3O |
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Molecular Weight |
441.94 g/mol |
IUPAC Name |
N-(propan-2-ylideneamino)-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C11H12Br3N3O/c1-6(2)16-17-10(18)5-15-11-8(13)3-7(12)4-9(11)14/h3-4,15H,5H2,1-2H3,(H,17,18) |
InChI Key |
YBMGYLQUDPVTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)C |
Origin of Product |
United States |
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